molecular formula C18H21BrO5 B2610911 Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308296-04-0

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2610911
CAS No.: 308296-04-0
M. Wt: 397.265
InChI Key: LAFOYCZSZOMNAX-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, bromine, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

  • Esterification: : The ester functional group is introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative with ethanol in the presence of acid catalysts.

  • Attachment of the Oxobutoxy Group: : The final step involves the attachment of the 3,3-dimethyl-2-oxobutoxy group, which can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the ester and ketone groups, potentially converting them to alcohols under suitable conditions using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles can replace the bromine atom to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of molecules with potential anti-inflammatory, anticancer, or antimicrobial properties.

  • Material Science: : Its derivatives can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and ester group can influence its reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-2-methyl-5-(propionyloxy)-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-(2-furoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the 3,3-dimethyl-2-oxobutoxy group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

Ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS Number: 308296-04-0) is a synthetic compound with potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C18_{18}H21_{21}BrO5_5
  • Molecular Weight : 397.260 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 459.8 °C at 760 mmHg
  • Flash Point : 231.9 °C

Recent studies suggest that the bromine atom in the benzofuran ring plays a crucial role in the compound's biological activity. The positioning of the halogen significantly influences its interaction with biological targets, particularly in cancer cells. For instance, in vitro tests have demonstrated that similar benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells, with IC50_{50} values indicating potent activity.

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives indicates that:

  • Halogen Substitution : The presence and position of halogens (e.g., bromine) are critical for enhancing antiproliferative activity.
  • Functional Groups : Additional functional groups, such as carboxamide or methoxy groups, can enhance the binding interactions with target proteins, leading to improved anticancer properties.

Table 1 summarizes some key findings from SAR studies on related compounds:

CompoundIC50_{50} (μM)Target Cell LineNotes
Compound A1.136MCF-7 (breast cancer)Similar activity to doxorubicin
Compound B0.1HL60 (leukemia)High selectivity against cancer cells
Compound C5K562 (leukemia)Non-cytotoxic towards normal cells
Ethyl 6-bromo...TBDTBDPotential for further research

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluating various benzofuran derivatives found that compounds with bromine substitutions demonstrated significant cytotoxicity against K562 and HL60 leukemia cells, with IC50_{50} values as low as 0.1 μM . This highlights the potential of this compound as an effective anticancer agent.
  • In Vivo Studies : In vivo testing on murine models showed that related benzofuran compounds effectively inhibited tumor growth without adversely affecting body weight or organ function . This suggests a favorable safety profile for further development.
  • Mechanistic Insights : The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation, such as the AKT pathway . Understanding these interactions is crucial for optimizing its therapeutic potential.

Properties

IUPAC Name

ethyl 6-bromo-5-(3,3-dimethyl-2-oxobutoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO5/c1-6-22-17(21)16-10(2)24-13-8-12(19)14(7-11(13)16)23-9-15(20)18(3,4)5/h7-8H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFOYCZSZOMNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C(C)(C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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